Pectenolone
CAS No.: 16913-24-9
Cat. No.: VC21050942
Molecular Formula: C40H52O3
Molecular Weight: 580.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16913-24-9 |
|---|---|
| Molecular Formula | C40H52O3 |
| Molecular Weight | 580.8 g/mol |
| IUPAC Name | (6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |
| Standard InChI Key | ANEICJWUPVGZBQ-HEBVJZCOSA-N |
| Isomeric SMILES | CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
| SMILES | CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
| Canonical SMILES | CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Introduction
Chemical Identity and Structure
Molecular Classification
Pectenolone is classified as a prenol lipid belonging to the isoprenoid family, specifically categorized as a C40 isoprenoid (tetraterpene) . Within the broader context of lipid biochemistry, carotenoids like pectenolone represent an important class of naturally occurring pigments with distinctive molecular structures and biological activities.
Structural Characteristics
The molecular formula of pectenolone is C₄₀H₅₂O₃ with a molecular weight of 580.8 g/mol . Its structure features a characteristic polyene chain with conjugated double bonds, which is responsible for its chromophoric properties and distinctive color. The IUPAC name of pectenolone is (6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one . The compound possesses eight defined bond stereocenters and two defined atom stereocenters, contributing to its complex three-dimensional structure .
Structural Identifiers
Pectenolone is identified by several standardized chemical identifiers that facilitate its recognition across chemical databases and literature. These identifiers are summarized in Table 1.
Table 1. Chemical Identifiers of Pectenolone
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 16913-24-9 |
| InChIKey | ANEICJWUPVGZBQ-HEBVJZCOSA-N |
| ChEBI ID | CHEBI:230678 |
| Lipid Maps ID | LMPR01070068 |
| Metabolomics Workbench ID | 28834 |
| PubChem CID | 16061214 |
Physical and Chemical Properties
Physical Properties
Pectenolone exhibits distinctive physical properties that influence its behavior in biological systems and laboratory analyses. The compound's extended conjugated system contributes to its chromophoric properties, resulting in its characteristic pink color when complexed with proteins . Table 2 summarizes the key physical properties of pectenolone.
Table 2. Physical Properties of Pectenolone
| Property | Value |
|---|---|
| Molecular Weight | 580.8 g/mol |
| Exact Mass | 580.39164552 Da |
| XLogP3-AA | 10.3 |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 43 |
| Complexity | 1440 |
Chemical Properties
The chemical behavior of pectenolone is influenced by its functional groups and molecular structure. The compound contains two hydroxyl groups that can participate in hydrogen bonding, as indicated by its hydrogen bond donor count of 2 . Additionally, it has three hydrogen bond acceptor sites . These characteristics affect its solubility, reactivity, and interactions with proteins and other biomolecules. The rotatable bond count of 10 suggests a degree of conformational flexibility .
Spectroscopic Properties
Spectroscopic analysis provides valuable information about pectenolone's structure and purity. When associated with proteins (as in pectenovarin), pectenolone exhibits broad absorption between 400 and 600 nm with two absorption maxima at approximately 497 and 503 nm . This spectral profile is consistent with other carotenoids and is attributed to the extensive conjugated double bond system in the molecule.
Biological Occurrence and Significance
Natural Sources
Pectenolone has been reported in several marine organisms, with the Japanese scallop Mizuhopecten yessoensis being a primary source . In this species, pectenolone accumulates predominantly in the ovaries during gonadal maturation, suggesting a role in reproductive processes . The compound has also been reported in other marine organisms including Asterias amurensis .
Pectenolone in Carotenoprotein Complexes
Association with Pectenovarin
In the ovaries of Mizuhopecten yessoensis, pectenolone is found predominantly as part of a carotenoprotein complex named pectenovarin . This complexation with proteins likely serves to stabilize the carotenoid and may modify its biological activity. The isolation of pectenovarin revealed that its carotenoid composition mirrors that of the ovary, with pectenolone as a major component .
Properties of Pectenovarin
Pectenovarin is characterized by its distinctive pink color and high molecular weight (exceeding 10⁶ Da) . Analysis by SDS-PAGE reveals a characteristic ladder-like pattern of bands with molecular weights between 116 and 250 kDa . The protein component of pectenovarin shows sequence similarity to vitellogenin, which is a precursor of egg yolk proteins, further supporting its role in reproductive processes .
Analytical Considerations
Extraction and Isolation
The extraction and isolation of pectenolone present technical challenges due to its hydrophobic nature and susceptibility to degradation. In the context of extracting the pectenolone-containing carotenoprotein (pectenovarin) from scallop ovaries, researchers have employed basic buffer containing potassium bromide to facilitate efficient extraction . The isolation process typically involves gel filtration techniques, though the large size of the intact carotenoprotein complex can present separation challenges .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) has been successfully employed for the separation and analysis of pectenolone-containing fractions . The photodiode array detection provides valuable spectral information, allowing for the identification of pectenolone based on its characteristic absorption profile .
Comparison with Related Carotenoids
Structural Relationships
Pectenolone is one of several carotenoids found in the ovaries of Mizuhopecten yessoensis, alongside pectenoxanthin (alloxanthin), diatoxanthin, 3,4,3′-trihydroxy-7′-8′-didehydro-β-carotene, and astaxanthin . These compounds share fundamental structural features but differ in their specific substitution patterns and oxidation states. Table 3 provides a comparative overview of these carotenoids found in scallop ovaries.
Table 3. Carotenoids Co-occurring with Pectenolone in Scallop Ovaries
| Carotenoid | Primary Structural Features | Relative Abundance |
|---|---|---|
| Pectenolone | C₄₀H₅₂O₃ with ketone and hydroxyl groups | Major constituent |
| Pectenoxanthin (Alloxanthin) | Diacetylenic carotenoid with hydroxyl groups | Minor constituent |
| Diatoxanthin | Monohydroxy carotenoid | Minor constituent |
| 3,4,3′-trihydroxy-7′-8′-didehydro-β-carotene | Trihydroxy carotenoid with dehydro function | Minor constituent |
| Astaxanthin | Diketodihydroxy carotenoid | Minor constituent |
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